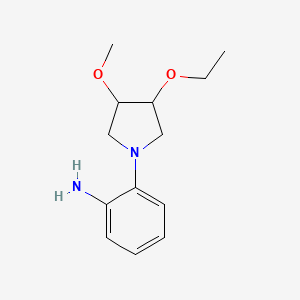

(E)-4-(2-(1-羟乙基)吡咯烷-1-基)-4-氧代丁-2-烯酸

描述

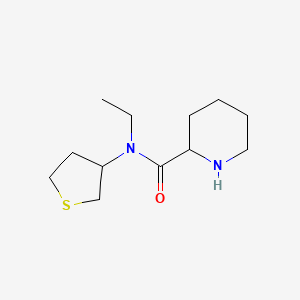

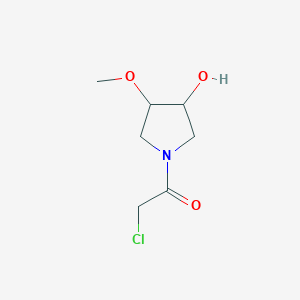

(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as E-4-HEPBA, is a synthetic molecule that has been used in scientific research for a variety of applications. It is a derivative of the amino acid pyrrolidone, which is an important building block of proteins. E-4-HEPBA is a versatile molecule, as it can be used as a starting material for the synthesis of other compounds, as well as a substrate for various biochemical reactions. In addition, it has been used in the study of its own biochemical and physiological effects.

科学研究应用

Treatment of Muscle Wasting Diseases

LGD-4033 has been investigated for its potential to treat diseases that cause muscle wasting, such as muscular dystrophy, cancer cachexia, and age-related sarcopenia. Its anabolic effects could help in preserving or increasing lean muscle mass in patients suffering from these conditions .

Osteoporosis Management

Due to its ability to stimulate muscle growth, LGD-4033 may also aid in the management of osteoporosis. By increasing muscle strength, it could potentially reduce the risk of fractures and support the overall skeletal structure .

Age-Related Strength Loss

As people age, they often experience a natural decline in muscle strength and mass. LGD-4033 is being studied for its ability to enhance muscle strength and prevent frailty in the elderly, thereby improving their quality of life and independence .

Recovery from Hip Fractures

Hip fractures, particularly in the elderly, can lead to significant morbidity and mortality. Research into LGD-4033 includes its use to speed up recovery post-hip fracture by promoting muscle growth and strength around the affected area .

Counteracting Steroid Side Effects

Anabolic steroids can lead to undesirable side effects, including hormonal imbalances. LGD-4033, with its selective action, is being explored as a safer alternative to steroids for individuals requiring hormone therapy .

Aid in Hormone Replacement Therapy

For those undergoing hormone replacement therapy, LGD-4033 could offer a complementary approach to maintaining muscle mass and strength without the adverse effects associated with traditional hormone therapies .

Potential Anti-Catabolic Properties

There is interest in LGD-4033’s potential anti-catabolic properties that could prevent muscle wasting during periods of caloric deficit, which might be beneficial for individuals undergoing weight loss or management programs .

Research Chemical for Scientific Study

Lastly, LGD-4033 is available as a research chemical for scientific study. While not approved for human consumption, it provides a valuable tool for researchers to understand the role of androgens in muscle and bone physiology .

It’s important to note that LGD-4033 has not been approved by the U.S. Food and Drug Administration (FDA) for clinical use in humans, and its long-term effects are not fully known. Additionally, it is prohibited under the World Anti-Doping (WADA) Prohibited List . The information provided here is based on current research and is subject to change as new findings emerge.

属性

IUPAC Name |

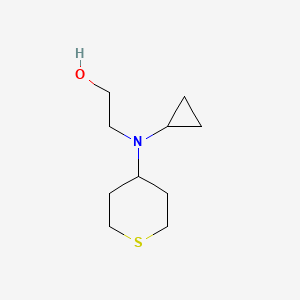

(E)-4-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-7(12)8-3-2-6-11(8)9(13)4-5-10(14)15/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFTVKPOFDICHP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1CCCN1C(=O)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。